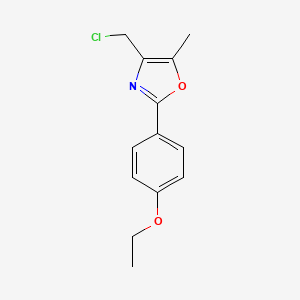
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
概要
説明
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is an organic compound with a complex structure that includes a chloromethyl group, an ethoxyphenyl group, and a methyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with chloroacetyl chloride to yield the desired oxazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
科学的研究の応用
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
- 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-ethyl-1,3-oxazole
- 4-(Bromomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Uniqueness
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the ethoxyphenyl group, which can enhance its lipophilicity and biological activity compared to similar compounds. The specific arrangement of functional groups also allows for selective interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGEIDJLCDZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
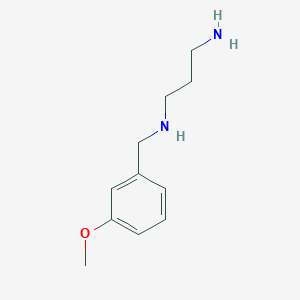
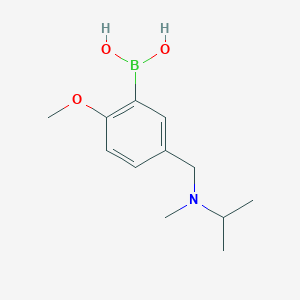
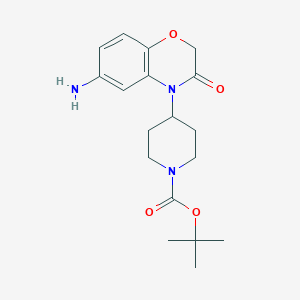
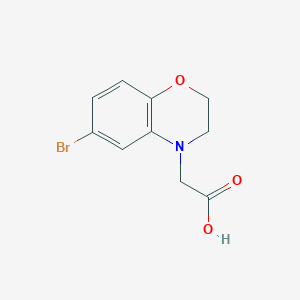

![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)
